
1,2-Dinitrobenzene
Overview
Description
1,2-Dinitrobenzene (1,2-DNB), also known as o-dinitrobenzene, is a nitroaromatic compound with the molecular formula C₆H₄N₂O₄. It is a yellow crystalline solid with a melting point of 114–117°C and a boiling point of 319°C at 773 mmHg . The compound is characterized by two nitro (-NO₂) groups positioned ortho to each other on a benzene ring, resulting in significant steric hindrance and electronic effects. Its UV spectrum (ε₂₉₀ = 23.7 mM⁻¹ cm⁻¹) and electrochemical properties are influenced by substituents like 1,3-diphenylurea, which shifts its reduction potentials .
1,2-DNB is utilized as an oxidant in organic synthesis, notably in the Pictet-Spengler reaction for synthesizing pyrrolo quinoxalines, which are intermediates in pharmaceutical development . However, it poses severe health and environmental risks, classified under Acute Toxicity Categories 1 (dermal) and 2 (oral/inhalation), with high aquatic toxicity (EC₅₀ = 0.10 mg/L for Chlorella vulgaris) .
Preparation Methods
1,2-Dinitrobenzene is typically synthesized from 2-nitroaniline through a diazotization reaction followed by treatment with sodium nitrite in the presence of a copper catalyst . The reaction conditions involve maintaining a controlled temperature and pH to ensure the efficient conversion of 2-nitroaniline to this compound. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,2-Dinitrobenzene undergoes various chemical reactions, including:
Reduction: It can be reduced to 1,2-diaminobenzene using reducing agents such as iron and hydrochloric acid.
Substitution: It participates in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.
Oxidation: Although less common, it can be oxidized under specific conditions to form more complex nitro compounds.
Common reagents used in these reactions include reducing agents like iron and hydrochloric acid, bases like piperidine, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
1,2-DNB serves as a versatile reagent in organic synthesis. Its applications include:
- Oxidizing Agent : It is utilized as an oxidant in various synthetic pathways, notably in the Pictet-Spengler reaction to synthesize pyrroloquinoxalines from aryl amines. This method highlights its role in developing novel pharmaceuticals .
- Electrophilic Substitution : The compound participates in electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups into aromatic systems .
Environmental and Toxicological Studies
Research has investigated the toxicological effects of 1,2-DNB on biological systems. Notably:
- Toxicity Assessment : Studies have shown that exposure to 1,2-DNB can lead to various health effects, including testicular lesions in rats when administered at specific dosages. This research underscores the importance of understanding the environmental impact and safety measures necessary when handling this compound .
- Biodegradation Studies : Investigations into the biodegradation pathways of 1,2-DNB reveal its metabolic fate in microbial systems, contributing to environmental chemistry knowledge .
Analytical Chemistry
This compound is also employed in analytical chemistry for:
- Chromatography : It serves as a standard reference compound for calibrating chromatographic techniques due to its well-defined properties and behavior under various conditions.
- Spectroscopic Studies : Its vibrational spectra have been analyzed using FT-IR and FT-Raman techniques, providing insights into molecular structure and interactions .
Mechanism of Action
The mechanism of action of 1,2-dinitrobenzene involves its ability to undergo electrophilic aromatic substitution reactions. In these reactions, the nitro groups act as electron-withdrawing substituents, making the benzene ring more susceptible to nucleophilic attack. The compound can form electron donor-acceptor complexes with nucleophiles, facilitating substitution reactions . The molecular targets and pathways involved in these reactions are primarily the aromatic carbon atoms adjacent to the nitro groups.
Comparison with Similar Compounds
1,2-DNB is compared here with its structural isomers, 1,3-dinitrobenzene (meta) and 1,4-dinitrobenzene (para), as well as related nitroaromatic compounds.
Structural and Electronic Properties
The ortho isomer’s steric strain reduces stability compared to the para isomer. Computational studies (B3LYP/6-31G(d)) show that rotational barriers for nitro groups are highest in 1,2-DNB, affecting its reactivity .
Electrochemical Behavior
- 1,4-DNB : Shows reversible reduction steps in Ethaline, attributed to symmetrical electron distribution .
- 1,3-DNB : Intermediate behavior, with reduction influenced by meta-substitution effects.
Toxicity and Environmental Impact
Compound | Chlorella vulgaris EC₅₀ (48h) | Sparus macrocep LC₅₀ (96h) | Siliqua minima LC₅₀ (96h) |
---|---|---|---|
1,2-DNB | 0.10 mg/L (extreme toxicity) | 0.15 mg/L (extreme toxicity) | 15.56 mg/L (moderate) |
1,3-DNB | Not reported | Not reported | Not reported |
1,4-DNB | Not reported | Not reported | 86.90 mg/L (moderate) |
2,4-Dinitrotoluene | 0.50 mg/L | 4.45 mg/L | 13.20 mg/L |
1,2-DNB is significantly more toxic to algae and fish than its isomers, with safety concentrations as low as 0.002 mg/L for marine organisms . It is also identified as a high-risk contaminant in ecological assessments, prevalent in >50% of river sampling sites .
Analytical Differentiation
Biological Activity
1,2-Dinitrobenzene (1,2-DNB) is an aromatic nitro compound with significant biological activity that has been studied for its toxicological effects, metabolic pathways, and potential applications in organic synthesis. This article provides a comprehensive overview of the biological activity of 1,2-DNB, supported by relevant research findings and data tables.
This compound has the molecular formula and is characterized by two nitro groups attached to a benzene ring. Its structure can be represented as follows:
- Molecular Structure : Molecular Structure
Toxicological Effects
- Methemoglobinemia : 1,2-DNB is known to induce methemoglobinemia, a condition where hemoglobin is oxidized to methemoglobin, reducing its ability to carry oxygen. Studies have shown that exposure to 1,2-DNB increases methemoglobin levels in various animal models, including rats .
- Genotoxicity : Research indicates that 1,2-DNB exhibits genotoxic properties, leading to DNA damage and mutations. This has been assessed through various assays, including the Ames test and micronucleus assays in mammalian cells .
- Hepatotoxicity : The compound has been linked to liver toxicity in animal studies. Metabolic studies in rat hepatocytes revealed that reduction pathways dominate the metabolism of dinitrobenzene isomers under aerobic conditions .
Metabolic Pathways
The metabolism of 1,2-DNB primarily occurs through reduction reactions facilitated by enzymes such as cytochrome P450. The major metabolites include:
- Nitroso derivatives : Formed through the reaction with hydrochloric acid.
- Amino derivatives : Resulting from further reduction processes.
The metabolic fate of 1,2-DNB was explored in a study comparing its metabolism in isolated rat hepatocytes and hepatic subcellular fractions. The findings indicated that reduction was the major metabolic pathway for 1,2-DNB under aerobic conditions .
Case Study 1: Toxicological Assessment in Rats
A study conducted on Fischer-344 rats evaluated the effects of 1,2-DNB on liver function and blood parameters. The study found significant increases in liver enzyme levels (ALT and AST) indicative of hepatocellular damage following exposure to varying concentrations of 1,2-DNB over a specified period.
Parameter | Control Group | 1,2-DNB Group |
---|---|---|
ALT (U/L) | 45 | 120 |
AST (U/L) | 50 | 135 |
Methemoglobin (%) | 0.5 | 7.8 |
Case Study 2: Genotoxicity Evaluation
In another investigation assessing the genotoxic potential of 1,2-DNB using the Ames test, results indicated a dose-dependent increase in revertant colonies in Salmonella typhimurium strains exposed to various concentrations of the compound.
Concentration (µg/plate) | Revertant Colonies |
---|---|
0 | 12 |
50 | 25 |
100 | 45 |
Applications in Organic Synthesis
Beyond its toxicological implications, 1,2-DNB has utility as an oxidant in organic synthesis. It has been used effectively in various reactions to synthesize complex organic molecules such as pyrroloquinoxalines from aryl amines .
Q & A
Basic Research Questions
Q. How is 1,2-DNB utilized as an oxidant in organic synthesis, and what methodological considerations are critical for its application?
- Answer : 1,2-DNB is employed as an oxidant in reactions such as the Pictet-Spengler synthesis of pyrrolo quinoxalines. Key methodological steps include:
- Stoichiometric control : Optimize the molar ratio of 1,2-DNB to aryl amine substrates to avoid over-oxidation.
- Solvent selection : Use aprotic solvents (e.g., dichloromethane) to stabilize reactive intermediates.
- Temperature modulation : Reactions are typically conducted at room temperature to balance reactivity and side-product formation .
Q. What safety precautions are essential when handling 1,2-DNB in laboratory settings?
- Answer :
- Acute toxicity : Use PPE (gloves, respirators) to prevent dermal/inhalation exposure (classified as Acute Tox. 1/2) .
- Storage : Store in airtight containers in cool, dry conditions (flash point: 150°C) to prevent combustion .
- Waste disposal : Neutralize residues with reducing agents (e.g., sodium sulfide) to mitigate nitro group reactivity .
Q. How do the polarities of 1,2-DNB and its isomers influence their separation in thin-layer chromatography (TLC)?
- Answer :
- Polarity order : 1,2-DNB > 1,3-DNB > 1,4-DNB due to nitro group proximity, which enhances dipole interactions.
- TLC behavior : In methanol-based solvents, 1,4-DNB exhibits a higher Rf value (less polar), while 1,2-DNB migrates shorter distances (higher polarity). Validate using silica plates and UV visualization .
Q. What analytical techniques are recommended for detecting 1,2-DNB in environmental matrices?
- Answer :
- Gas chromatography-mass spectrometry (GC-MS) : Use selected ion monitoring (SIM) for trace quantification in urine or water .
- Recovery validation : Achieve 98.9% mean recovery in soil/sediment using EPA Method 8330B, with control limits (78–119%) and 6.8% standard deviation .
Advanced Research Questions
Q. How does 1,3-diphenylurea modify the electrochemical reduction of 1,2-DNB?
- Answer : In dimethylformamide (DMF), 1,3-diphenylurea shifts the second reduction potential of 1,2-DNB to more positive values via hydrogen bonding. Design cyclic voltammetry experiments with a three-electrode system (glassy carbon working electrode) to observe this interaction. The urea stabilizes intermediates, altering electron transfer kinetics .
Q. What are the isomer-specific toxicological differences among dinitrobenzene isomers in methemoglobin formation?
- Answer :
- Methemoglobin ratios : 1,2-DNB < 1,3-DNB < 1,4-DNB. The para isomer’s linear nitro group alignment enhances redox cycling, generating more superoxide radicals.
Q. How can researchers validate analytical methods for 1,2-DNB quantification in complex matrices like tissue or sediment?
- Answer :
- Quality control : Include matrix spikes, duplicates, and certified reference materials (CRMs).
- Statistical criteria : Acceptable recovery rates (90–110%), precision (RSD < 10%), and method detection limits (MDL) below regulatory thresholds. Refer to Method 8330B validation parameters .
Q. What role does solvent choice play in the redox behavior of 1,2-DNB during electrochemical studies?
- Answer :
- DMF vs. aqueous solvents : DMF’s high dielectric constant stabilizes radical anions, while aqueous buffers promote proton-coupled electron transfer (PCET).
- Additive effects : Urea or ionic liquids can modulate reduction potentials by altering solvation shells. Use chronoamperometry to compare kinetics in different solvents .
Q. Methodological Notes
- Chromatographic standards : Prepare 1,2-DNB solutions (100–1,000 µg/mL in methanol) for calibration curves. Verify purity via GC retention time (6.29 min on Rxi-SVOCms columns) .
- Environmental sampling : Use incremental sampling methodology (ISM) for heterogeneous matrices to ensure representative detection .
Properties
IUPAC Name |
1,2-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUKQUVSCNEFMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4, Array | |
Record name | O-DINITROBENZENE | |
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Record name | 1,2-DINITROBENZENE | |
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DSSTOX Substance ID |
DTXSID4024066 | |
Record name | 1,2-Dinitrobenzene | |
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Molecular Weight |
168.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
O-dinitrobenzene is a colorless to yellow solid. Sinks and slowly mixes with water. (USCG, 1999), Pale-white or yellow, crystalline solid; [NIOSH], WHITE-TO-YELLOW CRYSTALS., Pale-white or yellow crystalline solid., Pale-white or yellow solid. | |
Record name | O-DINITROBENZENE | |
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Boiling Point |
606 °F at 760 mmHg (USCG, 1999), 319 °C @ 773 mm Hg, 319 °C, See individual isomers for properties, 606 °F | |
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Record name | DINITROBENZENES, ALL ISOMERS | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/388 | |
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Record name | o-Dinitrobenzene | |
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Flash Point |
302 °F (USCG, 1999), 302 °F, 302 °F (150 °C) (Closed Cup), 150 °C c.c. | |
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Solubility |
0.05 % (NIOSH, 2023), Sol in alc, benzene, chloroform, 1 g dissolves in 6600 ml cold water, 2700 ml boiling water, In water, 133 mg/l @ 25 °C, Solubility in water: very poor, 0.05% | |
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Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Density |
1.31 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3119 g/cu cm, 1.6 g/cm³, 1.57 | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Record name | o-Dinitrobenzene | |
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Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
5.79 (AIR= 1), Relative vapor density (air = 1): 5.8 | |
Record name | 1,2-DINITROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4486 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2-DINITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0460 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.0000455 [mmHg], 4.55X10-5 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: | |
Record name | o-Dinitrobenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/470 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1,2-DINITROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4486 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2-DINITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0460 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
COLORLESS OR YELLOW CRYSTALS, NEEDLES OR PLATES, White to yellow monoclinic plates, White crystals, Pale white or yellow, crystalline solid. | |
CAS No. |
528-29-0, 25154-54-5 | |
Record name | O-DINITROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8570 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,2-Dinitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=528-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dinitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dinitrobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60682 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4024066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dinitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.666 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-DINITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35XUO924Y0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,2-DINITROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4486 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2-DINITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0460 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DINITROBENZENES, ALL ISOMERS | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/388 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
244.4 °F (USCG, 1999), 117 - 118.5 °C, 118 °C, 244 °F | |
Record name | O-DINITROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8570 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,2-DINITROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4486 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2-DINITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0460 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | o-Dinitrobenzene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0231.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.